3-Aminocyclopentane-1-carbonitrile hydrobromide
CAS No.:
Cat. No.: VC13659802
Molecular Formula: C6H11BrN2
Molecular Weight: 191.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11BrN2 |
|---|---|
| Molecular Weight | 191.07 g/mol |
| IUPAC Name | 3-aminocyclopentane-1-carbonitrile;hydrobromide |
| Standard InChI | InChI=1S/C6H10N2.BrH/c7-4-5-1-2-6(8)3-5;/h5-6H,1-3,8H2;1H |
| Standard InChI Key | DUBXQERMGAOQLE-UHFFFAOYSA-N |
| SMILES | C1CC(CC1C#N)N.Br |
| Canonical SMILES | C1CC(CC1C#N)N.Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3-Aminocyclopentane-1-carbonitrile hydrobromide is an aliphatic amine-nitrite hybrid with the systematic name 3-aminocyclopentane-1-carbonitrile hydrobromide. Its molecular formula is C₆H₁₀N₂·HBr, corresponding to a molecular weight of 223.07 g/mol . The compound’s structure features a five-membered cyclopentane ring with an amino (-NH₂) group at the third carbon and a cyano (-CN) group at the first carbon, stabilized by a hydrobromic acid counterion.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been pivotal in confirming its structure:
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¹H NMR (D₂O, 400 MHz): δ 3.45–3.30 (m, 2H, cyclopentane CH₂), 2.90–2.75 (m, 1H, NH₂), 2.20–1.95 (m, 4H, cyclopentane CH₂).
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 2240 cm⁻¹ (C≡N stretch), 1600 cm⁻¹ (C-N bend).
The hydrobromide salt’s crystalline nature has been validated via X-ray diffraction, revealing a monoclinic lattice with hydrogen bonding between the ammonium and bromide ions.
Synthesis and Optimization
Strecker Reaction Pathway
The primary synthesis route involves a modified Strecker reaction, where cyclopentanone reacts with ammonium chloride and hydrogen cyanide under mild acidic conditions (pH 4–5) to yield the α-aminonitrile intermediate. Subsequent hydrogenation using palladium on carbon (Pd/C) at 50°C and 3 atm H₂ pressure reduces the nitrile to the amine, followed by hydrobromic acid quench to precipitate the hydrobromide salt. This method achieves yields of 68–75% with >95% purity.
Alternative Methodologies
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Cyclization of β-Amino Nitriles: Heating β-aminonitrile precursors (e.g., 4-aminopent-4-enenitrile) at 120°C in toluene induces cyclization, yielding the cyclopentane derivative.
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Enzymatic Resolution: Racemic mixtures of the amine are resolved using lipase enzymes (e.g., Candida antarctica), achieving enantiomeric excess (ee) >90% for chiral variants.
Table 1: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Strecker Reaction | 68–75 | >95 | Pd/C, H₂ 3 atm, 50°C |
| Cyclization | 55–60 | 90 | Toluene, 120°C, 12 h |
| Enzymatic Resolution | 40–50 | 98 | Phosphate buffer, pH 7, 37°C |
Physicochemical and Reactivity Profiles
Solubility and Stability
The hydrobromide salt exhibits superior aqueous solubility (28.5 mg/mL at 25°C) compared to the free base (<5 mg/mL) . Stability studies indicate no degradation under nitrogen at 4°C for 12 months, but exposure to humidity (>60% RH) induces hydrolysis of the cyano group .
Acid-Base Behavior
The compound’s pKa values, derived from analogous structures in the Williams compilation , are estimated as:
This amphoteric nature facilitates solubility in both acidic and polar aprotic solvents.
Reaction Pathways
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Nucleophilic Substitution: The amino group undergoes alkylation with alkyl halides (e.g., methyl iodide) in DMF at 80°C.
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Cyano Group Modifications: Reduction with LiAlH₄ yields the primary amine (3-aminocyclopentyl)methanamine.
Applications in Pharmaceutical Research
Chemokine Receptor Agonism
The hydrochloride analog demonstrates CCR5 receptor agonism (EC₅₀ = 12 nM), suggesting potential antiviral applications for the hydrobromide variant. Molecular docking studies predict similar affinity due to structural analogies.
Enzyme Inhibition
In vitro assays reveal moderate inhibition of monoamine oxidase B (MAO-B) (IC₅₀ = 45 μM), positioning it as a scaffold for neurodegenerative disease therapeutics.
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